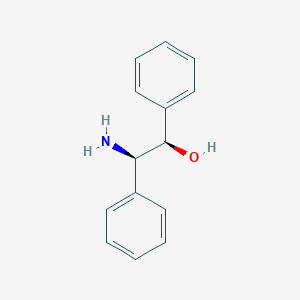

(1r,2r)-2-Amino-1,2-diphenylethanol

Description

The exact mass of the compound this compound is 213.115364102 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-amino-1,2-diphenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282869 | |

| Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88082-66-0 | |

| Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88082-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1r,2r)-2-Amino-1,2-diphenylethanol chemical properties

An In-depth Technical Guide to the Chemical Properties of (1R,2R)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry

In the landscape of modern organic synthesis and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of non-superimposable mirror images, governs molecular recognition, biological activity, and pharmacological safety. The 1,2-aminoalcohol scaffold is a privileged structure, and within the family of 2-amino-1,2-diphenylethanol, four distinct stereoisomers exist, each with unique properties and potential applications. This guide focuses specifically on the chemical properties of the This compound , a threo diastereomer, providing a technical overview for its use in research and development. While its erythro diastereomer, (1R,2S)-2-amino-1,2-diphenylethanol, is more extensively documented, understanding the nuances of the (1R,2R) isomer is crucial for unlocking novel synthetic pathways.

This document provides a detailed exploration of the (1R,2R) isomer, contextualized by comparative data with its more common diastereomer, to offer a comprehensive understanding for the practicing scientist.

Caption: Stereochemical relationships of the four isomers of 2-amino-1,2-diphenylethanol.

PART 1: Core Chemical and Physical Properties

This compound, belonging to the threo or anti configuration, is a chiral amino alcohol. While commercially available, it is significantly less studied than its erythro counterpart.[1] The table below summarizes its core properties, with data for the well-characterized (1R,2S) isomer provided for direct comparison.

| Property | This compound (threo) | (1R,2S)-2-Amino-1,2-diphenylethanol (erythro) |

| Synonym | (+)-threo-2-Amino-1,2-diphenylethanol | (-)-erythro-2-Amino-1,2-diphenylethanol |

| CAS Number | 13286-63-0[1] | 23190-16-1[2][3] |

| Molecular Formula | C₁₄H₁₅NO[1] | C₁₄H₁₅NO[2] |

| Molecular Weight | 213.28 g/mol | 213.28 g/mol [2] |

| Appearance | White to light-yellow powder | White to pale yellow crystal or powder[2] |

| Melting Point | Data not readily available in literature | 141-144 °C[2][4] |

| Optical Rotation | Positive (+) sign reported, specific value not readily available | [α]²⁵/D = -7.0° (c=0.6 in EtOH) |

| Purity | Typically ≥98% | ≥ 99%[2] |

PART 2: Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of a chiral molecule is identical to that of its enantiomer when measured in a standard achiral solvent. Therefore, the ¹H NMR data for (1S,2S)-(-)-2-amino-1,2-diphenylethanol can be considered representative for the (1R,2R) isomer.[5]

Expected ¹H NMR Chemical Shifts for this compound:

-

Aromatic Protons (10H): Multiplets in the range of ~7.2-7.4 ppm .

-

Benzylic CH-OH Proton (1H): A doublet at approximately ~4.8-5.0 ppm .

-

Benzylic CH-NH₂ Proton (1H): A doublet at approximately ~4.2-4.4 ppm .

-

OH and NH₂ Protons (3H): Broad singlets, chemical shift is variable and dependent on solvent and concentration.

Note: The key distinction in the ¹H NMR spectra between the threo (1R,2R) and erythro (1R,2S) diastereomers is the coupling constant (³J) between the two benzylic protons. The anti orientation of these protons in the threo isomer typically results in a larger coupling constant compared to the syn orientation in the erythro isomer.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the following key absorptions:

-

O-H Stretch: A broad band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: One or two sharp peaks in the same region (~3300-3400 cm⁻¹) for the primary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

PART 3: Stereoselective Synthesis

The synthesis of vicinal amino alcohols with precise stereochemical control is a significant challenge in organic chemistry.[6] The diastereoselectivity of the synthesis route determines whether the erythro or threo product is favored.

Dominant Synthesis of the Erythro Isomer

The most common route to 2-amino-1,2-diphenylethanol proceeds via the reduction of an α-hydroxy ketoxime, such as benzoin oxime. Catalytic hydrogenation of benzoin oxime isomers using palladium on charcoal predominantly yields the erythro amino alcohol with a diastereomeric excess of around 80%.[7] This stereochemical outcome is a primary reason for the prevalence of the erythro isomer in the literature and commercial availability.

Caption: Predominant synthesis route yielding the erythro diastereomer.

Strategies for the Threo (1R,2R) Isomer

Achieving a high diastereoselectivity for the threo isomer requires a different synthetic approach. While a specific, high-yield protocol for this compound is not well-documented in readily available literature, general strategies for synthesizing anti-amino alcohols can be proposed:

-

Resolution of a Racemic Threo Mixture: The most straightforward, albeit less elegant, method is to synthesize the racemic threo mixture and then resolve the enantiomers. This involves using a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts that can be separated by fractional crystallization.[8] Once separated, the pure enantiomer of the amino alcohol can be regenerated by treatment with a base.

-

Diastereoselective Reduction: The reduction of specific α-amino ketone derivatives can be directed to favor the threo product. The choice of protecting groups on the amine and the reducing agent (e.g., NaBH₄, L-Selectride®) can influence the stereochemical outcome by altering the chelation control and steric hindrance in the transition state.

PART 4: Applications in Asymmetric Synthesis

Chiral 1,2-aminoalcohols are highly valued as chiral auxiliaries .[2] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high stereoselectivity.[2] After the reaction, the auxiliary is cleaved and can often be recovered.

The Role of the Erythro (1R,2S) Isomer (A Case Study)

To understand the potential role of the (1R,2R) isomer, it is instructive to examine its well-documented diastereomer. (1R,2S)-2-amino-1,2-diphenylethanol is a versatile chiral auxiliary and ligand precursor used in numerous applications:

-

Chiral Ligands for Catalysis: It can be condensed with aldehydes to form chiral Schiff base ligands. These ligands coordinate with metals like Vanadium(V) to create catalysts for asymmetric oxidation reactions.

-

Chiral Auxiliaries: It is used to direct stereoselective Staudinger-type reactions for the synthesis of β-lactams and in Pd(II)-assisted chiral tandem alkylation reactions.

-

Chiral Stationary Phases: Derivatives can be immobilized on silica gel to create chiral stationary phases (CSPs) for the HPLC-based separation of enantiomers.

The efficacy of these auxiliaries often stems from their ability to form rigid, chelated transition states where one face of the reactive center is sterically shielded by the bulky phenyl groups, forcing the incoming reagent to attack from the less hindered face.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. chemimpex.com [chemimpex.com]

- 3. strem.com [strem.com]

- 4. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]

- 5. (1S,2S)-(-)-2-AMINO-1,2-DIPHENYLETHANOL(23190-17-2) 1H NMR spectrum [chemicalbook.com]

- 6. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

(1r,2r)-2-Amino-1,2-diphenylethanol structure elucidation

A Technical Guide to the Structure Elucidation of (1R,2R)-2-Amino-1,2-diphenylethanol

Abstract: This comprehensive technical guide provides a multi-technique, field-proven methodology for the complete structure elucidation of this compound. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, establishing a self-validating workflow that ensures the unambiguous determination of the compound's constitution, connectivity, and absolute stereochemistry. The guide integrates foundational analysis via mass spectrometry and infrared spectroscopy, detailed structural mapping through advanced NMR techniques, and definitive stereochemical assignment by single-crystal X-ray crystallography. Each section includes detailed, step-by-step protocols, data interpretation guidelines, and illustrative diagrams to provide a robust framework for chemical characterization.

Introduction: The Imperative of Stereochemical Precision

This compound is a valuable chiral compound widely employed in asymmetric synthesis as a chiral auxiliary or a precursor to chiral ligands and catalysts.[1][2][3] Its rigid diphenyl framework and defined stereocenters provide a powerful tool for controlling the stereochemical outcome of chemical reactions, a critical aspect of modern pharmaceutical and fine chemical synthesis.[4][5] As most biological targets are chiral, the therapeutic efficacy and safety of a drug molecule are often intrinsically linked to its specific three-dimensional arrangement.[4]

Therefore, the rigorous and unequivocal confirmation of the structure and, most importantly, the absolute configuration of molecules like this compound is not merely an academic exercise; it is a foundational requirement for its application in any stereoselective process. This guide outlines a logical and synergistic workflow, leveraging a suite of analytical techniques to build a complete and validated structural picture.

Chapter 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups

The initial phase of structure elucidation focuses on rapidly confirming the expected molecular formula and the presence of key functional groups. These techniques are high-throughput and provide the first layer of validation.

Mass Spectrometry (MS): Verifying Molecular Weight

Expertise & Causality: Mass spectrometry is the first logical step as it provides a direct and highly sensitive measurement of the compound's molecular weight, which in turn confirms its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically preserves the molecular ion, minimizing initial fragmentation.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Set the mass spectrometer to positive ion detection mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

Data Presentation: Expected Ions The molecular formula for 2-amino-1,2-diphenylethanol is C₁₄H₁₅NO, with an exact mass of 213.1154 g/mol .[6][7]

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₄H₁₆NO]⁺ | 214.1226 |

| [M+Na]⁺ | [C₁₄H₁₅NNaO]⁺ | 236.1046 |

Trustworthiness: The observation of the protonated molecular ion [M+H]⁺ at m/z 214.1226 provides strong evidence for the compound's molecular formula. High-resolution mass spectrometry (HRMS) can confirm this with high precision, typically within 5 ppm, offering a self-validating check on the elemental composition. Fragmentation patterns, often observed with harder ionization techniques or in tandem MS, can provide further structural clues.[8][9] Alpha-cleavage next to the amine and alcohol groups is a common fragmentation pathway for such molecules.[9][10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is employed to quickly confirm the presence of the characteristic functional groups: the hydroxyl (-OH) and amine (-NH₂) groups, as well as the aromatic rings. This technique is non-destructive and provides a unique "fingerprint" of the molecule's vibrational modes.[11]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean crystal.

-

Sample Scan: Lower the anvil to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic Absorption Bands The spectrum will exhibit characteristic bands for the key functional groups present in an amino alcohol.[12][13][14][15]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3400-3300 (sharp) | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| 1250-1050 | C-O stretch | Alcohol |

| 1250-1020 | C-N stretch | Amine |

Trustworthiness: The simultaneous observation of strong, broad O-H stretching and distinct N-H stretching bands is a definitive indicator of an amino alcohol structure. These results, combined with MS data, build a solid foundation for the more detailed structural analysis to follow.

Chapter 2: Elucidating Connectivity and Relative Stereochemistry via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and relative stereochemistry of a molecule in solution. A combination of 1D and 2D NMR experiments provides an interlocking, self-validating dataset.

¹H and ¹³C NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this compound, the key diagnostic signals are the two methine (C-H) protons of the ethanol backbone. Their coupling constant (J-value) is highly indicative of their dihedral angle and thus their relative syn or anti stereochemistry.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

Data Presentation: Expected Chemical Shifts (in CDCl₃) Note: Exact chemical shifts can vary based on solvent and concentration.

¹H NMR

| Proton | Approx. δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Ar-H | 7.4 - 7.2 | multiplet | 10H | Phenyl protons |

| H-C(1) | ~4.8 | doublet | 1H | CH-OH |

| H-C(2) | ~4.2 | doublet | 1H | CH-NH₂ |

| OH, NH₂ | variable | broad singlet | 3H | Exchangeable protons |

¹³C NMR

| Carbon | Approx. δ (ppm) | Assignment |

|---|---|---|

| Ar-C | 140 - 125 | Phenyl carbons |

| C-1 | ~76 | CH-OH |

| C-2 | ~60 | CH-NH₂ |

Trustworthiness: The crucial piece of data from the ¹H NMR spectrum is the coupling constant between H-C(1) and H-C(2). For the (1R,2R) or (1S,2S) diastereomers (the anti form), the protons are typically in a trans-like arrangement, leading to a larger coupling constant (typically J ≈ 8-10 Hz). For the (1R,2S) or (1S,2R) diastereomers (the syn or erythro form), the gauche relationship results in a smaller coupling constant (J ≈ 3-5 Hz). This allows for the assignment of the relative stereochemistry .

2D NMR (COSY & HSQC)

Expertise & Causality: 2D NMR experiments confirm the assignments made in 1D spectra. A COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to the carbon it is attached to. This creates an unambiguous map of the C-H framework.

-

COSY: A cross-peak between the signals at ~4.8 ppm and ~4.2 ppm would definitively confirm that the two methine protons are on adjacent carbons.

-

HSQC: This experiment would show a correlation between the proton at ~4.8 ppm and the carbon at ~76 ppm (C1), and another between the proton at ~4.2 ppm and the carbon at ~60 ppm (C2).

Chapter 3: The Definitive Proof - Absolute Stereochemistry by X-ray Crystallography

Expertise & Causality: While NMR can confidently establish the relative stereochemistry (syn vs anti), it cannot distinguish between enantiomers (e.g., (1R,2R) vs (1S,2S)). Single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of a chiral molecule.[16] The technique provides a three-dimensional map of electron density in the crystal, allowing for the precise placement of every atom in space.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is used to solve the crystal structure, yielding the atomic positions.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, particularly by the oxygen and nitrogen atoms. The result is typically expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[17]

Data Presentation: Key Crystallographic Parameters A successful crystallographic analysis will yield a detailed report. For (1R,2S)-2-amino-1,2-diphenylethanol (the diastereomer), crystallographic data is available.[6][18] The (1R,2R) form would be expected to crystallize in a chiral space group.

| Parameter | Typical Value/Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | A non-centrosymmetric (chiral) space group |

| Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Flack Parameter | Value close to 0 (± ~0.1) for the correct structure |

| R-factor | A measure of agreement, typically < 0.05 for a good structure |

Trustworthiness: A refined crystal structure with a low R-factor and a Flack parameter near zero provides the highest possible level of confidence in the assigned absolute stereochemistry.[19] It is the definitive, self-validating proof of the compound's three-dimensional structure.

Conclusion

The structure elucidation of a chiral molecule like this compound is a systematic process where each analytical technique provides a crucial piece of the puzzle. The workflow presented here—from initial MS and IR checks to detailed NMR analysis and final X-ray confirmation—represents a robust, logical, and self-validating methodology. By understanding not just the "how" but the "why" behind each experimental choice, researchers can apply this framework to ensure the highest degree of scientific integrity and confidence in their chemical structures, a prerequisite for any successful application in research, development, and manufacturing.

References

- 1. benchchem.com [benchchem.com]

- 2. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99 23364-44-5 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. 手性助劑 [sigmaaldrich.com]

- 6. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (1R,2R)-2-Amino-1,2-diphenylethanol: A Technical Guide

Introduction: The Challenge of Stereoisomer-Specific Characterization

(1R,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol, a class of compounds of significant interest in asymmetric synthesis and pharmaceutical development. As with many chiral molecules, its biological activity and utility as a chiral auxiliary are intrinsically tied to its specific stereochemistry. The 2-amino-1,2-diphenylethanol structure possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The precise characterization of each stereoisomer is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. However, obtaining and verifying complete spectroscopic datasets for each specific stereoisomer can be challenging, as publicly available data is often concentrated on the more commonly synthesized or utilized isomers.

This guide provides a comprehensive overview of the spectroscopic data for 2-amino-1,2-diphenylethanol. While the primary focus of this document will be on the well-characterized (1R,2S) stereoisomer, for which a wealth of reliable data exists, the principles and techniques discussed are broadly applicable to the analysis of the (1R,2R) isomer and its enantiomer. The subtle yet significant differences in the spectra of diastereomers will be highlighted where appropriate, providing a framework for researchers to approach the characterization of any of the four stereoisomers.

Molecular Structure and Spectroscopic Correlation

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. The following diagram illustrates the structure of this compound, with key atoms labeled for reference in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For the diastereomers of 2-amino-1,2-diphenylethanol, the chemical shifts and, most notably, the coupling constants of the benzylic protons are key diagnostic features.

Table 1: Representative ¹H NMR Data for (1R,2S)-2-Amino-1,2-diphenylethanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 7.40 | m | 10H | Ar-H |

| 4.75 | d | 1H | CH-OH |

| 4.20 | d | 1H | CH-NH₂ |

| 2.50 | br s | 3H | OH, NH₂ |

Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The broad singlet at 2.50 ppm is due to the exchangeable protons of the alcohol and amine groups.

Interpretation of the ¹H NMR Spectrum:

The aromatic region (7.10 - 7.40 ppm) typically appears as a complex multiplet, integrating to 10 protons, corresponding to the two phenyl groups. The two benzylic protons, one attached to the carbon bearing the hydroxyl group (CH-OH) and the other to the carbon with the amino group (CH-NH₂), are diastereotopic and thus have different chemical shifts. They appear as doublets due to coupling to each other. The magnitude of the coupling constant (J-value) between these two protons is highly dependent on the dihedral angle between them, which is different for the erythro (syn) and threo (anti) diastereomers. For the (1R,2S) or erythro isomer, a smaller coupling constant is generally observed compared to the threo isomer.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: Representative ¹³C NMR Data for (1R,2S)-2-Amino-1,2-diphenylethanol

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | Ar-C (quaternary) |

| 140.0 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 127.0 | Ar-CH |

| 76.0 | CH-OH |

| 60.0 | CH-NH₂ |

Interpretation of the ¹³C NMR Spectrum:

The spectrum shows distinct signals for the two benzylic carbons, with the carbon attached to the more electronegative oxygen atom (CH-OH) appearing further downfield (around 76.0 ppm) than the carbon attached to the nitrogen atom (CH-NH₂) (around 60.0 ppm). The aromatic region displays multiple signals corresponding to the protonated and quaternary carbons of the two phenyl rings.

Experimental Protocol for NMR Data Acquisition

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for (1R,2S)-2-Amino-1,2-diphenylethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H and N-H stretching |

| 3030 | Medium | Aromatic C-H stretching |

| 2850 - 2960 | Medium | Aliphatic C-H stretching |

| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C stretching |

| 1050 - 1150 | Strong | C-O stretching |

| 700, 750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of 2-amino-1,2-diphenylethanol is the broad absorption band in the 3300-3500 cm⁻¹ region, which is characteristic of the O-H and N-H stretching vibrations. The presence of two phenyl groups is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching bands in the 1450-1600 cm⁻¹ region, and the strong C-H out-of-plane bending bands characteristic of monosubstituted benzene rings. The strong absorption for the C-O stretch is also a key diagnostic peak.

Experimental Protocol for IR Data Acquisition (ATR)

-

Background Spectrum: Record a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal.[1]

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.[1]

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[1]

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.[1]

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Expected Fragmentation Pattern:

For 2-amino-1,2-diphenylethanol (Molecular Weight: 213.28 g/mol ), the molecular ion peak [M]⁺ at m/z 213 would be expected. Common fragmentation pathways for amino alcohols include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway. This would lead to fragments such as [C₈H₁₀N]⁺ (m/z 120) from cleavage next to the amino group, and [C₇H₇O]⁺ (m/z 107) from cleavage next to the hydroxyl group.

-

Loss of water: Dehydration ([M-H₂O]⁺) can occur, leading to a peak at m/z 195.

-

Loss of ammonia: Loss of NH₃ ([M-NH₃]⁺) can also be observed, resulting in a peak at m/z 196.

-

Benzylic cleavage: Cleavage of the benzylic C-C bond can lead to the formation of the tropylium ion [C₇H₇]⁺ at m/z 91.

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.[1]

-

Infusion: Introduce the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.[1]

Conclusion

The spectroscopic characterization of this compound and its stereoisomers relies on a multi-technique approach, with NMR, IR, and MS each providing a unique and complementary piece of the structural puzzle. While this guide has focused on the well-documented data for the (1R,2S) isomer, the principles of spectral interpretation and the experimental protocols are directly applicable to the (1R,2R) isomer. Careful analysis of the spectroscopic data, particularly the coupling constants in ¹H NMR, allows for the unambiguous differentiation of the diastereomers, which is crucial for their application in stereoselective synthesis and pharmaceutical research.

References

Introduction: The Architectural Significance of a Chiral Amino Alcohol

An In-depth Technical Guide to (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

A Note on Stereochemistry and CAS Number: This guide focuses on the chiral compound identified by CAS number 23190-16-1 . It is critical to note that this CAS number corresponds to the (1R,2S)-(-)-2-Amino-1,2-diphenylethanol diastereomer, also known as an erythro isomer. The requested topic specified the (1R,2R) configuration, a threo diastereomer, which is a different compound with a distinct CAS number (35249-93-7). Given the provided CAS number and the extensive documentation and commercial availability of the (1R,2S) isomer, this guide will detail the properties and applications of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol as the scientifically accurate subject.

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of molecular three-dimensional orientation—chirality—is paramount. The biological activity, efficacy, and safety of a drug can be intrinsically linked to its stereochemistry.[1] (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a cornerstone chiral building block, a versatile amino alcohol valued for its rigid stereochemical structure.[2] Its utility stems from its dual functionality—an amino group and a hydroxyl group—positioned in a defined spatial arrangement on a diphenyl scaffold. This structure makes it an invaluable tool, primarily as a precursor for highly effective chiral ligands and catalysts used in asymmetric synthesis, enabling the production of enantiomerically pure compounds.[2][3] This guide provides an in-depth exploration of its properties, synthesis, and key applications, tailored for researchers and development scientists aiming to leverage its capabilities.

Core Compound Profile

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a white to off-white crystalline solid.[3][4] Its well-defined physical and chemical properties are foundational to its application in stereocontrolled synthesis.

| Property | Value |

| CAS Number | 23190-16-1 |

| Molecular Formula | C₁₄H₁₅NO[3][5][6] |

| Molecular Weight | 213.28 g/mol [3][5][7] |

| Appearance | White to pale yellow crystal or powder[3][4] |

| Melting Point | 141-144 °C[3] |

| Optical Rotation | [α]²⁰/D = -6 to -8° (c=0.6 in EtOH)[3] |

| SMILES | N--INVALID-LINK--c1ccccc1">C@Hc2ccccc2[8] |

| InChI Key | GEJJWYZZKKKSEV-UONOGXRCSA-N[8] |

Synthesis and Chiral Purity

While (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is readily available from commercial suppliers, understanding its synthesis provides insight into its stereochemical integrity. A common laboratory-scale approach involves the stereoselective catalytic hydrogenation of benzoin oxime isomers using a palladium on charcoal catalyst.[9] This method typically yields the erythro amino alcohols, including the (1R,2S) isomer, with good diastereomeric excess.[9]

The ultimate goal is enantiomeric purity. Chiral resolution, the process of separating a racemic mixture, is a fundamental technique in stereochemistry.[10][11] For amino alcohols, this can be achieved by forming diastereomeric salts with a chiral acid, separating these salts by fractional crystallization, and then liberating the desired enantiomer.[11] For industrial and research applications, however, purchasing the compound with a guaranteed high enantiomeric excess (typically ≥99% by chiral HPLC) is the most practical and reliable approach.[3]

Keystone Applications in Asymmetric Synthesis

The primary value of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol lies in its application as a chiral precursor for catalysts that mediate enantioselective transformations.

The Chiral Auxiliary and Ligand Precursor

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct a reaction's stereoselectivity.[12] While this compound can act as an auxiliary, its more prominent role is as a precursor to some of the most powerful catalysts in asymmetric synthesis.[5] Its rigid structure and defined stereocenters allow for the creation of a highly ordered and predictable chiral environment when complexed with a metal or metalloid.

Synthesis of Chiral Oxazaborolidine Catalysts (Corey-Bakshi-Shibata Catalysts)

A premier application of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is in the synthesis of chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.[13] These catalysts are exceptionally effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane source.[14][15][16]

This protocol describes the in situ generation of the catalyst, a common and efficient practice.

-

Inert Atmosphere: The reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Preparation: A solution of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (0.1 molar equivalents relative to the ketone substrate) is prepared in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Catalyst Formation: To the stirred solution of the amino alcohol at room temperature, a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂, 1.0 M in THF, 0.1 molar equivalents) is added dropwise.

-

Incubation: The mixture is stirred at room temperature for approximately 30-60 minutes. During this time, hydrogen gas evolves as the amino alcohol reacts with the borane to form the bicyclic oxazaborolidine structure.[13] The completion of this step is crucial for achieving high enantioselectivity.

Caption: Workflow for the in situ synthesis of an oxazaborolidine catalyst.

Application Example: Enantioselective Reduction of Acetophenone

The true power of the derived catalyst is demonstrated in its ability to control the stereochemical outcome of a reaction. The reduction of a simple prochiral ketone like acetophenone is a benchmark transformation.

The enantioselectivity arises from a highly organized transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent (at the nitrogen atom) and the ketone substrate (at the boron atom). The ketone's larger substituent (phenyl) orients away from the catalyst's bulky diphenyl framework to minimize steric hindrance. This locks the ketone into a specific orientation, exposing one face to hydride delivery from the coordinated borane.

Caption: Simplified catalytic cycle for enantioselective ketone reduction.

-

Catalyst Preparation: Following the workflow in section 3.2, prepare the catalyst in situ using 0.1 equivalents of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol and 0.1 equivalents of BH₃·SMe₂ in dry THF.

-

Substrate Addition: Cool the catalyst solution to a specified temperature (e.g., 0 °C or -20 °C for higher selectivity). Add a solution of acetophenone (1.0 equivalent) in dry THF dropwise to the catalyst solution.

-

Reducing Agent Addition: Slowly add the stoichiometric reducing agent, typically a borane solution (e.g., BH₃·SMe₂, 0.6 equivalents), to the reaction mixture while maintaining the low temperature. The slow addition is critical to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Once complete, carefully quench the reaction by the slow, dropwise addition of methanol at low temperature to destroy any excess borane.

-

Workup and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The residue is typically treated with aqueous acid (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the chiral 1-phenylethanol.

| Substrate | Product Configuration | Typical Yield | Typical Enantiomeric Excess (ee) |

| Acetophenone | (R)-1-Phenylethanol | >95% | >96% |

| Propiophenone | (R)-1-Phenyl-1-propanol | >95% | >97% |

Note: The (1R,2S)-amino alcohol precursor typically leads to the (R)-alcohol product for most simple ketones. The enantiomeric excess can be further improved by optimizing temperature, solvent, and borane source.

Analytical Characterization

Verifying the identity, quality, and stereochemical purity of the final product is a non-negotiable step in synthesis.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the resulting alcohol and to ensure the absence of impurities.[17][18]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the product. The chiral alcohol is passed through a column containing a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.[3]

-

Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the net chirality of the sample and is a good indicator of which enantiomer is in excess.

-

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups, such as the broad hydroxyl (-OH) stretch in the product, and the disappearance of the ketone carbonyl (C=O) stretch from the starting material.[8]

Safety, Handling, and Storage

As a fine chemical, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol requires careful handling.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][19]

-

Precautions: Always handle in a well-ventilated area or fume hood.[20] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[7][21] Avoid breathing dust.[21]

-

Storage: Store in a tightly sealed container in a cool, dry place.[20] It is a combustible solid but not considered a significant fire risk.[20]

-

Spills: In case of a spill, avoid generating dust.[20] Use dry clean-up procedures and collect the material in a sealed container for disposal in accordance with local regulations.[20]

Conclusion

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is more than just a chiral molecule; it is an enabling tool for asymmetric synthesis. Its primary application as a precursor to highly efficient oxazaborolidine catalysts has made it indispensable for the enantioselective production of chiral alcohols, which are themselves valuable intermediates in drug discovery and development.[1][3] The reliability, high stereoselectivity, and well-understood mechanisms associated with its use ensure its continued relevance and importance for scientists and researchers dedicated to the art and science of chiral synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 23190-16-1: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | FA37402 [biosynth.com]

- 7. (1S,2R)-(+)-2-氨基-1,2-二苯基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. insuf.org [insuf.org]

- 14. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 16. organicreactions.org [organicreactions.org]

- 17. (1S,2R)-2-Amino-1,2-diphenylethanol(23364-44-5) 1H NMR [m.chemicalbook.com]

- 18. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR spectrum [chemicalbook.com]

- 19. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of (1r,2r)-2-Amino-1,2-diphenylethanol

Abstract

(1R,2R)-2-Amino-1,2-diphenylethanol is a paramount chiral vicinal amino alcohol, a structural motif frequently encountered in bioactive natural products, pharmaceuticals, and as a cornerstone in asymmetric synthesis.[1][2] Its rigid diphenyl backbone and defined stereochemistry at the C1 and C2 positions make it an invaluable chiral auxiliary and a precursor for highly effective chiral ligands in catalysis.[3][4] This guide provides a comprehensive examination of the predominant synthetic pathway to this compound, focusing on the stereoselective reduction of benzoin oxime. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize the synthesis within the broader landscape of chiral amino alcohol preparation.

Introduction: The Strategic Importance of this compound

Chiral 1,2-amino alcohols are a privileged class of organic compounds whose stereochemistry is often decisive for their biological function or catalytic efficacy.[5] The title compound, with its specific (1R,2R) or erythro configuration, serves as a critical building block in modern organic chemistry. Its applications are extensive, ranging from its role as a chiral auxiliary, guiding the stereochemical outcome of reactions, to its incorporation into Active Pharmaceutical Ingredients (APIs) where precise 3D arrangement is essential for interaction with biological targets.[3][6] Furthermore, it is a precursor for ligands used in asymmetric catalysis, enabling the production of enantiomerically pure compounds vital for the pharmaceutical, agrochemical, and fine chemical industries.[3]

The development of efficient, scalable, and highly stereoselective routes to this and other vicinal amino alcohols is therefore an area of intense research.[2][5] While numerous advanced strategies exist, including asymmetric aminohydroxylation, kinetic resolution, and biocatalysis, the reduction of an α-hydroxy ketoxime derived from benzoin remains a robust, reliable, and widely practiced approach.[1][7]

Core Synthetic Strategy: From Benzoin to a Chiral Amino Alcohol

The most direct and well-established synthesis of this compound commences with the commercially available α-hydroxy ketone, benzoin. The strategy involves two key transformations: the introduction of a nitrogen moiety via oximation, followed by a diastereoselective reduction of the carbon-nitrogen double bond.

Diagram: Overall Synthetic Workflow

Caption: A two-step workflow for the synthesis of the target amino alcohol.

Step 1: Oximation of Benzoin

The initial step involves the conversion of the ketone functional group in benzoin to an oxime. This is a classic condensation reaction with hydroxylamine.

-

Mechanism and Rationale: Benzoin is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or an organic base). The base deprotonates the hydroxylamine hydrochloride to generate free hydroxylamine (NH₂OH), a potent nucleophile. The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of benzoin. A subsequent series of proton transfers and the elimination of a water molecule yield benzoin oxime. This step is highly efficient and introduces the necessary nitrogen atom into the molecular framework. The product is typically a mixture of (E) and (Z) isomers of the oxime.[7]

Step 2: Diastereoselective Reduction of Benzoin Oxime

This is the critical stereochemistry-defining step of the synthesis. The goal is to reduce the C=N double bond of the oxime in a way that preferentially forms the (1R,2R) diastereomer. Catalytic hydrogenation is the method of choice for this transformation.[7][8]

-

Causality of Stereoselection: The stereochemical outcome is directed by the existing stereocenter bearing the hydroxyl group. During catalytic hydrogenation with a heterogeneous catalyst like Palladium on carbon (Pd/C), the benzoin oxime molecule adsorbs onto the catalyst surface. The bulky phenyl and hydroxyl groups are believed to orient the molecule in a specific conformation to minimize steric hindrance. This preferred orientation dictates the face from which hydrogen is delivered to the C=N bond. The hydroxyl group plays a crucial directing role, likely through interaction with the catalyst surface, guiding the hydrogenation to occur from the less hindered face and resulting in the formation of the erythro (syn) diastereomer, which corresponds to the desired (1R,2R) and (1S,2S) enantiomeric pair.[7] Starting from racemic benzoin yields racemic (1R,2R/1S,2S)-2-amino-1,2-diphenylethanol.

Diagram: Proposed Mechanism of Diastereoselectivity

Caption: Adsorption onto the catalyst surface favors a specific reduction pathway.

Experimental Protocols & Data

The following protocols are representative procedures for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Benzoin Oxime

-

Reagents & Setup:

-

Benzoin (1 equivalent)

-

Hydroxylamine hydrochloride (1.5 equivalents)

-

Sodium hydroxide (1.5 equivalents)

-

Ethanol/Water solvent mixture

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve benzoin in ethanol in the round-bottom flask.

-

In a separate beaker, dissolve hydroxylamine hydrochloride and sodium hydroxide in a minimal amount of water.

-

Add the aqueous solution to the ethanolic solution of benzoin.

-

Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude benzoin oxime from a suitable solvent like ethanol to obtain a purified solid.[9]

-

Protocol 2: Synthesis of (±)-erythro-2-Amino-1,2-diphenylethanol

-

Reagents & Setup:

-

Benzoin oxime (1 equivalent)

-

Palladium on activated carbon (10% Pd/C, ~5 mol%)

-

Methanol or Ethanol as solvent

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon).

-

-

Procedure:

-

In a hydrogenation flask, dissolve the benzoin oxime in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask, evacuate the air, and purge with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a positive pressure with a hydrogen balloon.[8]

-

Stir the mixture vigorously at room temperature for 6-12 hours or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

-

The resulting crude solid is (±)-erythro-2-amino-1,2-diphenylethanol.

-

Purify the product by recrystallization from methanol to yield white crystals.[8]

-

Quantitative Data Summary

The efficiency of this synthetic route is generally high, providing good yields and excellent diastereoselectivity for the desired erythro product.

| Step | Starting Material | Key Reagents/Catalyst | Typical Yield | Stereoselectivity | Reference |

| 1 | Benzoin | Hydroxylamine HCl, NaOH | >90% | N/A (E/Z mixture) | [9] |

| 2 | Benzoin Oxime | H₂, 10% Pd/C | 80-95% | ~80% diastereomeric excess (erythro) | [7][8] |

Note: To obtain the enantiomerically pure (1R,2R) compound, one would need to start with an enantiomerically pure benzoin precursor or perform a chiral resolution of the final racemic product.

Conclusion and Future Perspectives

The synthesis of this compound via the catalytic hydrogenation of benzoin oxime represents a classic, robust, and reliable method that is foundational in organic synthesis. Its high yields and good diastereoselectivity make it an attractive route for both academic research and industrial production. While this guide focuses on this principal pathway, the field of chiral amino alcohol synthesis is continually evolving. Modern methods, particularly those employing biocatalysis with engineered amine dehydrogenases, offer pathways with exceptional enantioselectivity (>99% ee) and operate under green, mild conditions, presenting exciting future directions for the synthesis of these invaluable chiral building blocks.[1][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. 441-38-3 | Benzoin oxime | Aryls | Ambeed.com [ambeed.com]

- 9. zenodo.org [zenodo.org]

- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

A Technical Guide to the Chiral Purity of (1R,2R)-2-Amino-1,2-diphenylethanol: Synthesis, Analysis, and Mechanistic Insights

This guide provides an in-depth exploration of the synthesis and chiral purity analysis of (1R,2R)-2-amino-1,2-diphenylethanol, a critical chiral building block in modern organic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a robust and validated approach to obtaining and verifying the enantiopurity of this essential compound.

The Significance of Chiral Purity in this compound

This compound, and its enantiomer, are not merely synthetic curiosities; they are pivotal components in the construction of complex, stereochemically defined molecules. Their rigid, chiral scaffold makes them invaluable as chiral auxiliaries, directing the stereochemical outcome of reactions to yield a desired enantiomer in high excess.[1] This control is paramount in the pharmaceutical industry, where the three-dimensional arrangement of atoms in a drug molecule can dramatically influence its pharmacological activity, efficacy, and safety profile. Furthermore, these amino alcohols serve as precursors for chiral ligands used in asymmetric catalysis and as the foundation for chiral stationary phases (CSPs) in enantioselective chromatography.[1][2]

The growing demand for enantiomerically pure pharmaceuticals, driven by stringent regulatory requirements and the pursuit of safer, more effective medicines, underscores the importance of reliable methods for both the synthesis and the precise determination of the chiral purity of key building blocks like this compound.

Synthesis of Enantiopure this compound

The synthesis of enantiopure vicinal amino alcohols is a well-established field, with several robust strategies available. A common and effective approach involves the asymmetric reduction of an α-amino ketone precursor. This method is often favored due to the availability of a wide range of chiral reducing agents and catalysts that can afford high enantioselectivity.

While various methods exist for the synthesis of chiral amino alcohols, a particularly effective strategy for producing enantiopure 1,2-amino alcohols involves the use of biocatalysis.[3][4] Enzymatic reactions often proceed with high enantio- and regioselectivity under mild conditions.

Below is a representative, high-level workflow for the synthesis of an enantiopure 1,2-amino alcohol, adaptable for this compound, starting from a prochiral ketone.

Caption: Synthetic workflow for enantiopure this compound.

Experimental Protocol: Asymmetric Reduction of an α-Amino Ketone (Conceptual)

-

Catalyst Preparation: In a nitrogen-flushed, oven-dried flask, the chiral catalyst (e.g., a chiral oxazaborolidine or a metal complex with a chiral ligand) is prepared or dissolved in a suitable anhydrous solvent (e.g., THF).

-

Reaction Setup: The prochiral α-amino ketone precursor is dissolved in an anhydrous solvent and cooled to the desired reaction temperature (e.g., -78 °C to 0 °C) under an inert atmosphere.

-

Reduction: A reducing agent (e.g., borane-dimethyl sulfide complex) is added slowly to the catalyst solution, followed by the slow addition of the ketone solution. The reaction is stirred at the low temperature until completion, as monitored by TLC or LC-MS.

-

Quenching and Workup: The reaction is carefully quenched with a protic solvent (e.g., methanol), followed by an acidic or basic workup to remove the catalyst and byproducts.

-

Purification: The crude product is purified by recrystallization or flash column chromatography to yield the enantioenriched amino alcohol.

Rationale: The choice of a specific chiral catalyst and reaction conditions is critical for achieving high enantioselectivity. The catalyst creates a chiral environment around the ketone's carbonyl group, directing the hydride attack from the reducing agent to one face of the carbonyl, thus favoring the formation of one enantiomer of the alcohol.

Determination of Chiral Purity: A Multipronged Approach

The verification of enantiomeric excess (ee) is a critical step that demands accurate and reliable analytical techniques. For this compound, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs:

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability.[5][6] Chiral recognition on these phases is a complex interplay of several intermolecular interactions, including:

-

Hydrogen Bonding: The carbamate groups on the polysaccharide derivatives provide sites for hydrogen bonding with the amino and hydroxyl groups of the analyte.

-

π-π Interactions: The phenyl groups of this compound can engage in π-π stacking with the aromatic moieties of the CSP.

-

Dipole-Dipole Interactions: The polar functional groups in both the analyte and the CSP contribute to dipole-dipole interactions.

-

Steric Interactions: The enantiomers fit differently into the chiral grooves and cavities of the helical polysaccharide structure, leading to differential retention.[7]

The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, with different free energies of association, thus enabling their separation.

Caption: Workflow for chiral HPLC analysis of 2-amino-1,2-diphenylethanol.

Experimental Protocol: Chiral HPLC Analysis

A study comparing SFC and HPLC for the separation of the diastereomer (RS/SR) of 2-amino-1,2-diphenylethanol provides a strong basis for a starting method.[8] The following is an adapted HPLC protocol:

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC) | These columns have shown broad applicability for the separation of chiral amines and amino alcohols.[9] |

| Mobile Phase | Acetonitrile/Methanol (e.g., 90:10 v/v) with additives | A polar organic mobile phase is often effective for amino alcohols on polysaccharide CSPs. |

| Additives | 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) | TFA protonates the amine, improving peak shape, while TEA deactivates acidic sites on the silica support, reducing tailing. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate for good resolution and run time. |

| Detection | UV at 254 nm | The phenyl groups of the analyte provide strong UV absorbance. |

| Temperature | 25 °C | Temperature can affect selectivity; consistency is key. |

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers in the chromatogram: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric purity. The challenge lies in the fact that enantiomers are indistinguishable in a non-chiral environment, exhibiting identical NMR spectra. To overcome this, a chiral resolving agent is introduced to create a diastereomeric environment.

Methods for Chiral Discrimination by NMR:

-

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form rapidly reversible, non-covalent diastereomeric complexes with the analyte. This results in separate, chemically shifted signals for the enantiomers in the NMR spectrum. For amino alcohols, CSAs containing hydrogen bond donors and acceptors, as well as aromatic rings for π-π interactions, are effective.[10][11] BINOL-based amino alcohols have shown promise as CSAs for carboxylic acids and could be adapted for amino alcohol analytes.[11][12]

-

Chiral Derivatizing Agents (CDAs): CDAs react covalently with the analyte to form a stable pair of diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. This method is highly reliable but requires a chemical reaction and subsequent purification or direct analysis of the reaction mixture.

Mechanism of Chiral Recognition with CSAs:

The CSA and the enantiomers of the analyte form transient diastereomeric complexes with different association constants and geometries. This differential interaction leads to a variation in the magnetic environment of the protons in each enantiomer, resulting in the resolution of their NMR signals. The magnitude of the chemical shift difference (Δδ) depends on the strength and nature of the non-covalent interactions (e.g., hydrogen bonding, π-stacking, steric repulsion) between the CSA and each enantiomer.

Caption: Workflow for chiral NMR analysis using a chiral solvating agent.

Experimental Protocol: Chiral NMR Analysis using a CSA (Conceptual)

-

Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

CSA Addition: Add a molar equivalent of a suitable chiral solvating agent (e.g., a BINOL-derived CSA).

-

Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes. Integrate these signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Self-Validation: The choice of the CSA is crucial. A good CSA will induce a large enough chemical shift difference (ΔΔδ) between the signals of the two enantiomers to allow for accurate integration. It is advisable to run a spectrum of the racemic mixture with the chosen CSA to confirm signal resolution before analyzing samples of unknown enantiomeric purity.

Conclusion

The determination of the chiral purity of this compound is a critical aspect of its use in research and development. This guide has provided a framework for understanding the synthesis and, more importantly, the rigorous analytical methodologies required to ensure its enantiomeric integrity. By employing validated techniques such as chiral HPLC and NMR spectroscopy, and by understanding the mechanistic principles that underpin them, researchers can confidently utilize this valuable chiral building block in the synthesis of next-generation pharmaceuticals and fine chemicals. The protocols and insights presented herein are intended to serve as a practical resource for scientists dedicated to the principles of stereoselective synthesis and analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. fagg-afmps.be [fagg-afmps.be]

- 10. Amino alcohol based chiral solvating agents: Synthesis and applications in the NMR enantiodiscrimination of carboxylic acids | AVESİS [avesis.usak.edu.tr]

- 11. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]

- 12. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of 2-Amino-1,2-diphenylethanol

An In-depth Technical Guide to the : Synthesis, Resolution, and Application

Executive Summary

2-Amino-1,2-diphenylethanol is a cornerstone chiral molecule in the fields of organic chemistry and pharmaceutical development. Possessing two adjacent stereogenic centers, it exists as a set of four stereoisomers, each with unique three-dimensional arrangements that dictate its utility and function. The (1R,2S)- and (1S,2R)-isomers, in particular, are highly valued as versatile chiral building blocks, auxiliaries, and precursors for ligands in asymmetric catalysis.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical stereochemical aspects of 2-amino-1,2-diphenylethanol. It delves into the causality behind stereoselective synthesis strategies, details protocols for the chiral resolution of racemic mixtures, outlines modern analytical techniques for stereochemical assignment, and explores its pivotal applications in the synthesis of complex, enantiomerically pure compounds.

Chapter 1: The Significance of Chirality in 2-Amino-1,2-diphenylethanol

The Role of Stereoisomerism in Drug Development

In the pharmaceutical industry, the chirality of a molecule is of paramount importance. The physiological activity of a drug is governed by its interaction with biological receptors, which are themselves chiral. Consequently, different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. This reality drives the demand for enantiomerically pure compounds, making stereocontrolled synthesis a critical component of modern drug discovery and manufacturing.[2]

Introduction to 2-Amino-1,2-diphenylethanol: A Key Chiral Building Block

2-Amino-1,2-diphenylethanol is a vicinal amino alcohol with two stereocenters at the C1 and C2 positions of the ethyl backbone. This structure makes it an ideal scaffold for inducing chirality. It is widely utilized as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective transformation before being cleaved and recovered.[3] Furthermore, its derivatives are crucial in forming chiral ligands for asymmetric catalysis and serve as key intermediates in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[1][4]

Overview of Stereoisomers

The two stereogenic centers in 2-amino-1,2-diphenylethanol give rise to two pairs of enantiomers. The relative configuration of the amino and hydroxyl groups defines the diastereomers, which can be described using the erythro and threo nomenclature. The erythro isomers have the functional groups on the same side in a Fischer projection (analogous to syn), while the threo isomers have them on opposite sides (analogous to anti).

-

(1R,2S)- and (1S,2R)-2-Amino-1,2-diphenylethanol: These are enantiomers with an erythro or cis relative configuration.[5][6]

-

(1R,2R)- and (1S,2S)-2-Amino-1,2-diphenylethanol: These are enantiomers with a threo or trans relative configuration.

The relationship between these stereoisomers is fundamental to understanding and controlling the molecule's chemical behavior.

Chapter 2: Stereoselective Synthesis Strategies

The efficient synthesis of a single, desired stereoisomer is a primary goal in organic chemistry. This can be achieved either by creating the desired stereochemistry directly (asymmetric synthesis) or by separating isomers from a mixture (resolution).

Synthesis from Benzil/Benzoin Precursors

A common and effective pathway to 2-amino-1,2-diphenylethanol and its precursors involves the stereoselective reduction of benzil (a diketone) or benzoin (an α-hydroxy ketone).

The reduction of benzil using sodium borohydride (NaBH₄) is a classic experiment that demonstrates stereoselectivity. The reaction proceeds in two steps. The first reduction of a carbonyl is non-selective. However, the conformation of the resulting intermediate is sterically hindered, directing the second hydride attack to occur from the less hindered face. This process stereoselectively yields the meso-hydrobenzoin (a diastereomer of the chiral hydrobenzoins), which contains a plane of symmetry despite having two chiral centers.[7][8]

Biocatalysis offers a powerful route to enantiomerically pure compounds under mild conditions. Enzymes from microorganisms like Talaromyces flavus can reduce benzil with high selectivity.[9] A key insight is that reaction conditions, particularly pH, can be tuned to control the outcome. For instance, at a specific pH, the enzymatic system can selectively produce (S)-benzoin, while at a different pH, it can proceed to form (S,S)-hydrobenzoin with excellent enantiomeric excess (>99% ee).[9] These enantiopure hydrobenzoins are valuable precursors for the corresponding amino alcohols.

Protocol: Stereoselective Hydrogenation of Benzoin Oxime

Another established method involves the catalytic hydrogenation of benzoin oxime isomers. This approach provides a direct route to the erythro amino alcohols.

Expertise & Causality: Benzoin oxime exists as (E) and (Z) isomers. The stereochemical outcome of the hydrogenation is influenced by the geometry of the oxime and its interaction with the catalyst surface (e.g., Palladium on charcoal). The substrate adsorbs onto the catalyst surface from the less sterically hindered side, and hydrogen is delivered to the C=N double bond from the catalyst face. This directed hydrogen delivery is the causal factor behind the high diastereoselectivity, leading predominantly to the erythro product with a diastereomeric excess of around 80%.[10]

Step-by-Step Methodology:

-

Oxime Preparation: Prepare the (E) or (Z) isomer of benzoin oxime from benzoin and hydroxylamine hydrochloride.

-

Catalyst Suspension: Suspend Palladium on charcoal (5-10% w/w) in a suitable solvent such as ethanol in a hydrogenation vessel.

-

Reaction Setup: Add the benzoin oxime isomer to the catalyst suspension.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to isolate the erythro-2-amino-1,2-diphenylethanol.

Chapter 3: Chiral Resolution of Racemic Mixtures

When an asymmetric synthesis is not feasible or efficient, the separation of a racemic mixture into its constituent enantiomers—a process known as chiral resolution—is required.

Classical Resolution via Diastereomeric Salt Formation

This is a widely applied industrial method for separating enantiomeric bases or acids.[6] The core principle involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility).